molecular formula C25H46O5Si2 B569939 Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate CAS No. 1235828-36-0

Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate

Cat. No. B569939
CAS RN: 1235828-36-0
M. Wt: 482.808
InChI Key: XDHLIGLHBSYULY-HXUWFJFHSA-N
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Description

The compound “Ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate” is an ester derivative with a tert-butyl(dimethyl)silyl ether group attached to a phenyl ring. The tert-butyl(dimethyl)silyl group is a common protecting group in organic synthesis, often used to protect alcohols during chemical reactions .


Molecular Structure Analysis

The molecular structure would consist of a phenyl ring with two tert-butyl(dimethyl)silyl ether groups attached at the 3 and 4 positions. The 4R configuration indicates the stereochemistry at the 4th carbon in the pentanoate chain .


Chemical Reactions Analysis

The tert-butyl(dimethyl)silyl ether group can be removed under mildly acidic conditions, revealing the protected alcohol . The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Ethers generally have low boiling points and are relatively stable .

Mechanism of Action

The mechanism of action would depend on the context in which this compound is used. If used as an intermediate in organic synthesis, the tert-butyl(dimethyl)silyl ether group serves to protect the alcohol group during reactions .

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The use of this compound would likely be in the field of organic synthesis, particularly in reactions where protection of alcohol groups is required . Its future use would depend on the development of new synthetic routes and methodologies.

properties

IUPAC Name

ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O5Si2/c1-12-28-23(27)16-14-20(26)17-19-13-15-21(29-31(8,9)24(2,3)4)22(18-19)30-32(10,11)25(5,6)7/h13,15,18,20,26H,12,14,16-17H2,1-11H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLIGLHBSYULY-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester

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